9-Hydroxy-9-(4-carboxyphenyl)xanthene
Overview
Description
9-Hydroxy-9-(4-carboxyphenyl)xanthene is a chemical compound with the molecular formula C20H14O4 . It contains a total of 41 bonds, including 27 non-H bonds, 19 multiple bonds, 2 rotatable bonds, 1 double bond, 18 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 2 hydroxyl groups, 1 tertiary alcohol, and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 9-Hydroxy-9-(4-carboxyphenyl)xanthene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule can be visualized in both 2-dimensional (2D) and 3-dimensional (3D) chemical structure images .Chemical Reactions Analysis
While specific chemical reactions involving 9-Hydroxy-9-(4-carboxyphenyl)xanthene are not available, it’s known to act as a new linker for the synthesis of peptide amides .Physical And Chemical Properties Analysis
The molecular formula of 9-Hydroxy-9-(4-carboxyphenyl)xanthene is C20H14O4, and it has a molar mass of 318.32 . Its melting point is reported to be between 193-195°C (dec.) .Scientific Research Applications
Peptide Synthesis : 9-Hydroxy-9-(4-carboxyphenyl)xanthene is reported as a new linker for the solid-phase peptide synthesis of peptide amides, facilitating the synthesis process (Henkel, Zeng, & Bayer, 1997).
Medicinal Chemistry : As a part of the xanthene class, derivatives like 9-Hydroxy-9-(4-carboxyphenyl)xanthene have been studied for their synthetic methodologies and biological activities, including neuroprotection and antimicrobial properties (Maia et al., 2020).
Computational Chemistry : Computational studies have been conducted on xanthene derivatives, including those with carboxyl groups, to understand their energetics and reactivity, which is essential for applications in drug design and material science (Freitas, Gomes, & Ribeiro da Silva, 2013).
Synthetic Chemistry : Research has also been conducted on the synthesis and rearrangement of xanthene derivatives, which are essential for creating complex molecules used in pharmaceuticals and other applications (Storz, Vangrevelinghe, & Dittmar, 2005).
Molecular Interactions : Studies have examined the interaction of xanthene derivatives with other molecules, revealing insights into their binding mechanisms and potential for designing targeted therapies (Zhang, Zhang, & Shen, 1999).
Material Science : Xanthene derivatives have been used in developing novel materials, such as polyimides, which have potential applications in electronics due to their desirable properties like low dielectric constant and moisture absorption (Trofimenko & Auman, 1994).
properties
IUPAC Name |
4-(9-hydroxyxanthen-9-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)13-9-11-14(12-10-13)20(23)15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-12,23H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFUMCXWJCFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392894 | |
Record name | 9-Hydroxy-9-(4-carboxyphenyl)xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-9-(4-carboxyphenyl)xanthene | |
CAS RN |
191168-41-9 | |
Record name | 9-Hydroxy-9-(4-carboxyphenyl)xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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